N-Benzyl(2-hydroxycyclohexyl)methanaminium

Description

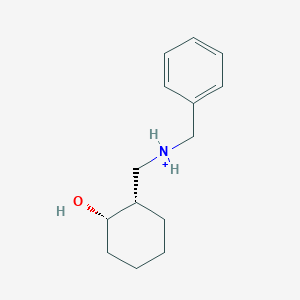

N-Benzyl(2-hydroxycyclohexyl)methanaminium is a chemical compound with the molecular formula C14H22NO It is a derivative of cyclohexanol, where the hydroxyl group is substituted at the second position, and the nitrogen atom is bonded to a benzyl group

Properties

CAS No. |

77612-17-0 |

|---|---|

Molecular Formula |

C14H22NO+ |

Molecular Weight |

220.33 g/mol |

IUPAC Name |

benzyl-[[(1S,2S)-2-hydroxycyclohexyl]methyl]azanium |

InChI |

InChI=1S/C14H21NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-3,6-7,13-16H,4-5,8-11H2/p+1/t13-,14-/m0/s1 |

InChI Key |

YJLQAIUYPBPBBG-KBPBESRZSA-O |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C[NH2+]CC2=CC=CC=C2)O |

Canonical SMILES |

C1CCC(C(C1)C[NH2+]CC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl(2-hydroxycyclohexyl)methanaminium typically involves the reaction of 2-hydroxycyclohexanone with benzylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

2-hydroxycyclohexanone+benzylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl(2-hydroxycyclohexyl)methanaminium undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

N-Benzyl(2-hydroxycyclohexyl)methanaminium has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl(2-hydroxycyclohexyl)methanaminium involves its interaction with specific molecular targets. The hydroxyl group and the benzylamine moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

N-Benzyl(2-hydroxycycloheptyl)methanaminium: Similar structure but with a seven-membered ring instead of a six-membered ring.

N-Benzyl(2-hydroxycyclopentyl)methanaminium: Similar structure but with a five-membered ring.

Uniqueness

N-Benzyl(2-hydroxycyclohexyl)methanaminium is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties

Biological Activity

Chemical Structure and Properties

N-Benzyl(2-hydroxycyclohexyl)methanaminium can be characterized by its structural formula, which includes a benzyl group attached to a methanaminium moiety with a hydroxyl group on a cyclohexane ring. Its molecular formula is , and it features a quaternary ammonium structure that may contribute to its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 219.30 g/mol |

| Solubility | Soluble in water |

| pKa | Approx. 9.5 |

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Anticholinergic Activity : The compound has been evaluated for its ability to inhibit acetylcholine receptors, which is significant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

- Antimicrobial Properties : Studies have reported that this compound shows efficacy against specific bacterial strains, suggesting potential as an antimicrobial agent.

- Cytotoxicity : Preliminary studies indicate that it may possess cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer drug.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Acetylcholine Receptors : The compound's quaternary ammonium structure allows it to effectively bind to muscarinic receptors, leading to inhibition of cholinergic signaling.

- Cell Membrane Interaction : Its hydrophobic benzyl group may facilitate membrane penetration, enhancing its ability to disrupt bacterial cell membranes or induce apoptosis in cancer cells.

Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The results indicated that the compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus.

Study 2: Cytotoxicity Assessment

A study involving various human cancer cell lines (e.g., HeLa and MCF-7) assessed the cytotoxic effects of this compound through MTT assays. The IC50 values were calculated to determine the concentration required to inhibit cell growth by 50%.

Table 3: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings suggest that this compound has promising cytotoxic properties against specific cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.